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Compound of Interest

Compound Name: 4-(o-tolyloxy)piperidine

Cat. No.: B1350241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of compounds based

on the "4-(o-tolyloxy)piperidine" scaffold. Due to the limited availability of public data for this

specific parent compound, this guide focuses on the cross-reactivity of structurally related

piperidine derivatives to provide insights into potential off-target interactions. The data

presented herein is intended to aid in the early stages of drug development by highlighting

potential areas for safety and selectivity screening.

Comparative Cross-Reactivity Data
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of

various piperidine derivatives at key off-target sites, including G-protein coupled receptors

(GPCRs), ion channels, and enzymes. This data, gathered from various pharmacological

studies, allows for a comparative assessment of the selectivity of different structural analogs.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Piperidine Derivatives at Selected GPCRs
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Note: A lower Kᵢ value indicates a higher binding affinity. "-" indicates data not available.

Table 2: Inhibitory Activity (IC₅₀, nM) of Piperidine Derivatives at hERG Channel and

Acetylcholinesterase
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Compound/Derivative
Class

hERG Channel Inhibition
(IC₅₀)

Acetylcholinesterase
Inhibition (IC₅₀)

4-amino piperidine analogs
Concentration-dependent

blockage[6]
-

1-benzyl-4-[(5,6-dimethoxy-1-

oxoindan-2-

yl)methyl]piperidine

- 5.7[7]

General Piperidine Derivatives Can be potent inhibitors[6] 0.56 - 985,000[8]

Note: A lower IC₅₀ value indicates a higher inhibitory potency. "-" indicates data not available.

Key Off-Target Signaling Pathways
Understanding the signaling pathways of potential off-targets is crucial for predicting the

functional consequences of cross-reactivity. Below are diagrams of key signaling pathways for

receptors that piperidine-based compounds have been shown to interact with.
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Sigma-1 Receptor Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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